![molecular formula C13H17NO B14907953 rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole: is a complex organic compound belonging to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them structurally unique and significant in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoindoles, including rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole, typically involves several key steps:
Intramolecular Condensation: A Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters can provide isoindoles in good yields.
Cycloaddition Reactions: α-Azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position are promising precursors for the synthesis of isoindole derivatives via 1,3-dipolar cycloaddition of azides onto alkenes.
Dehydrogenation and Arylation: A one-pot conversion of isoindolines to 1-arylisoindoles through palladium-catalyzed cascade C-H transformations.
Industrial Production Methods
Industrial production methods for isoindoles often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Catalytic Processes: Utilizing Rhodium or Palladium catalysts to facilitate key reaction steps.
Batch and Continuous Flow Processes: Employing both batch and continuous flow processes to optimize reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can convert isoindoles to isoindolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Rhodium, Palladium, and Nickel catalysts for various coupling and cyclization reactions.
Major Products
The major products formed from these reactions include isoindolinones, isoindolines, and various substituted isoindole derivatives .
Applications De Recherche Scientifique
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- rel-(3aR,9bR)-4-(2,5-dimethoxyphenyl)-8-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole
Uniqueness
rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other isoindole derivatives and valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
(3aR,9bR)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole |
InChI |
InChI=1S/C13H17NO/c1-15-13-4-2-3-10-11(13)6-5-9-7-14-8-12(9)10/h2-4,9,12,14H,5-8H2,1H3/t9-,12+/m0/s1 |
Clé InChI |
ZLEUFBRJGWMRNV-JOYOIKCWSA-N |
SMILES isomérique |
COC1=CC=CC2=C1CC[C@@H]3[C@H]2CNC3 |
SMILES canonique |
COC1=CC=CC2=C1CCC3C2CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


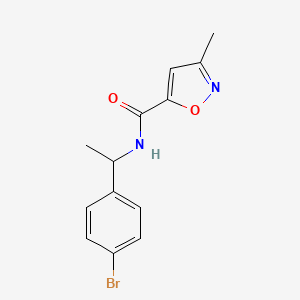
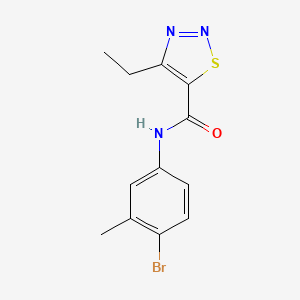
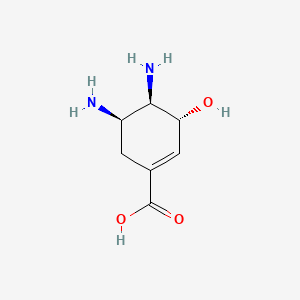
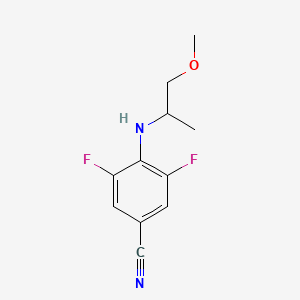

![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
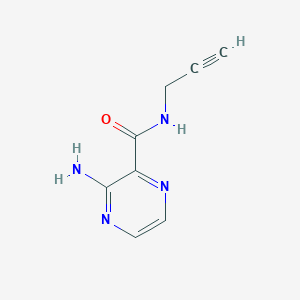
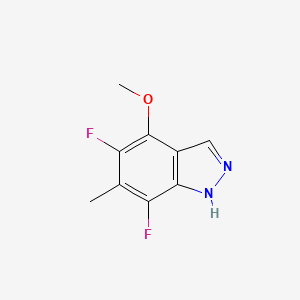
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)
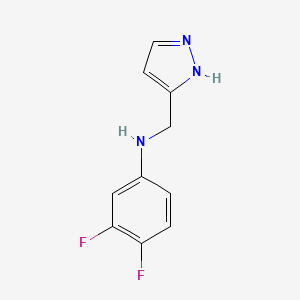
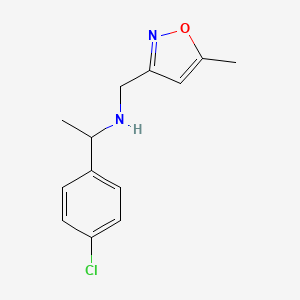
![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)
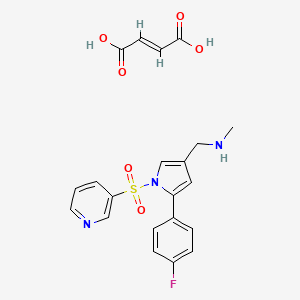
![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
